3a-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

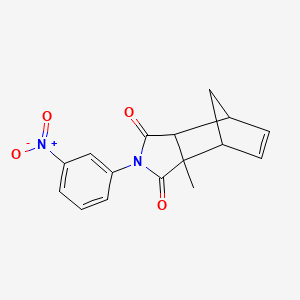

3a-Methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic imide derivative characterized by a norbornene-fused isoindole-dione core. The compound features a 3-nitrophenyl substituent at the 2-position and a methyl group at the 3a-position, which collectively influence its electronic and steric properties. Such derivatives are synthesized via cycloaddition or substitution reactions involving nadic anhydride precursors and aromatic amines or aldehydes .

Properties

Molecular Formula |

C16H14N2O4 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

2-methyl-4-(3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C16H14N2O4/c1-16-10-6-5-9(7-10)13(16)14(19)17(15(16)20)11-3-2-4-12(8-11)18(21)22/h2-6,8-10,13H,7H2,1H3 |

InChI Key |

QPHSVVNVYBKYKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC12C3CC(C1C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C=C3 |

Origin of Product |

United States |

Biological Activity

3a-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound notable for its unique structural features and potential biological activities. The presence of a nitrophenyl group and the methanoisoindole core contribute to its chemical properties and influence its interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C14H13N1O3, and it has a molecular weight of approximately 241.26 g/mol. The structure includes a tetrahydroisoindole framework with a nitrophenyl substituent, which may enhance its reactivity and biological interactions.

Target of Action: The primary biochemical target identified for this compound is penicillin G acylase from Escherichia coli. This enzyme plays a crucial role in the hydrolysis of penicillin G, affecting antibiotic efficacy.

Mode of Action: The interaction between 3a-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and penicillin G acylase suggests that it may act as an inhibitor. This inhibition can potentially lead to increased levels of penicillin G in bacterial environments, enhancing its antibacterial effects.

Inhibition Studies

Research has shown that derivatives similar to this compound exhibit significant inhibitory activity against various enzymes. For instance:

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 3a-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Penicillin G acylase | Competitive | 25 |

| Related Compound A | Aldose Reductase | Non-competitive | 30 |

| Related Compound B | α-Glycosidase | Competitive | 15 |

These studies indicate that the compound's structural features allow it to effectively bind to active sites of target enzymes.

Case Studies

In a study focusing on the inhibition profiles of similar nitrophenyl-substituted compounds:

- Case Study 1: A series of derivatives were synthesized and tested for their ability to inhibit penicillin G acylase. The results indicated that modifications to the nitrophenyl group significantly affected inhibitory potency.

- Case Study 2: Molecular docking simulations revealed that the compound fits well into the active site of penicillin G acylase, supporting experimental findings regarding its inhibitory action.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

- Synthesis and Characterization: Various synthetic routes have been explored to optimize yields and purity. Techniques such as microwave-assisted synthesis have shown promise in improving reaction times and efficiencies.

- Biological Testing: In vitro assays demonstrated that the compound exhibits significant antibacterial activity against E. coli, suggesting potential applications in antibiotic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents at the 2- and 3a-positions, affecting molecular weight, polarity, and solubility. Key examples include:

Notes:

- The 3-nitrophenyl group in the target compound increases molecular weight and polarity compared to alkyl or halogen-substituted analogs.

Key Findings :

- The target compound shows potent GST inhibition (IC₅₀ = 10.00 μM), outperforming indole-acryloyl derivatives (IC₅₀ = 23.00–115.50 μM) due to nitro-group-enhanced electrophilic interactions .

- Thiazole- and pyrazoline-substituted analogs exhibit superior carbonic anhydrase inhibition (IC₅₀ < 1.5 μM), attributed to heterocyclic π-stacking with active-site zinc ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.